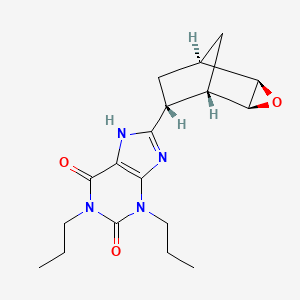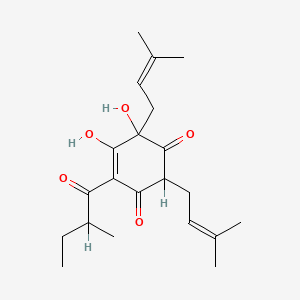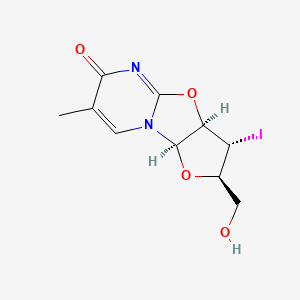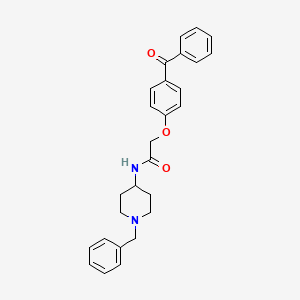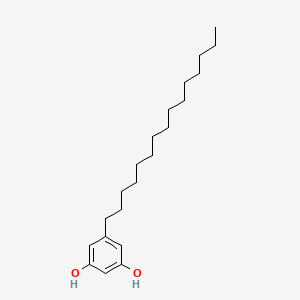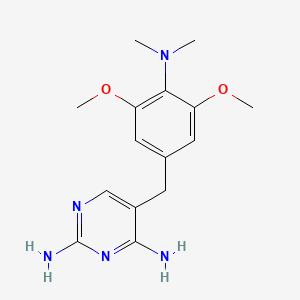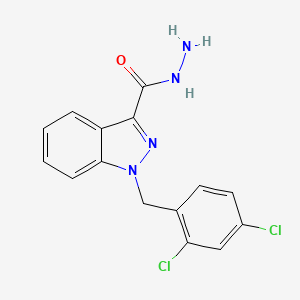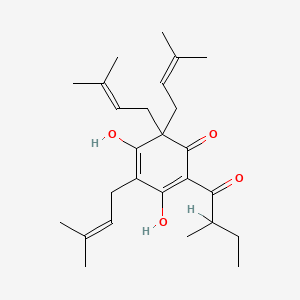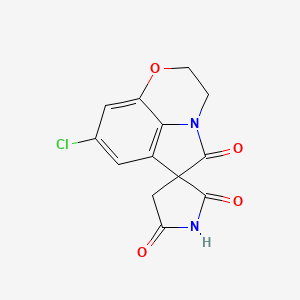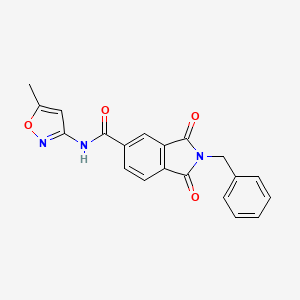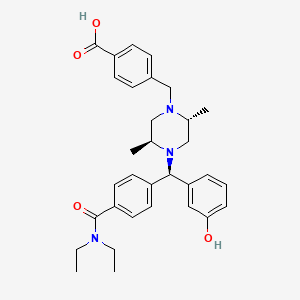
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARD-353 is a nonpeptide delta receptor agonist with cardioprotective effects.
Scientific Research Applications
Cardioprotective Effects
- Study 1 : Research on ARD-353, a novel δ-receptor selective compound closely related to your compound of interest, showed promising results in reducing myocardial infarct size in a rat model. This nonpeptide δ-receptor agonist demonstrated cardioprotective effects without significant central nervous system penetration, indicating its potential for clinical use in ischemia-related conditions (Watson et al., 2006).
Opioid Receptor Affinity
- Study 2 : Compounds related to the one , particularly those with affinity for mu- and delta-opioid receptors, were synthesized and evaluated. These compounds showed good affinity, particularly at mu-receptors, suggesting potential applications in pain management or neurological research (Kim et al., 2003).
Antimicrobial Agents
- Study 3 : A study focused on the synthesis of novel pyridone carboxylic acids related to your compound, which were evaluated for their antimicrobial properties. The study highlighted the role of specific structural modifications in influencing antimicrobial activity (Uno et al., 1993).
Metal Complex Formation
- Study 4 : Research into polydentate ligands, including compounds structurally similar to the one you're interested in, explored their reactivity with various metal acceptors. Such studies are crucial in the field of inorganic chemistry and materials science (Pettinari et al., 2001).
Antifungal Activity
- Study 5 : Investigations into triazolylindole derivatives, which include structures similar to your compound, revealed significant antifungal activity. This research is particularly relevant in developing new antifungal drugs or agricultural chemicals (Singh & Vedi, 2014).
properties
CAS RN |
561068-32-4 |
|---|---|
Product Name |
4-(((2R,5S)-4-((R)-(4-Diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-yl)methyl)benzoic acid |
Molecular Formula |
C32H39N3O4 |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
4-[[(2R,5S)-4-[(R)-[4-(diethylcarbamoyl)phenyl]-(3-hydroxyphenyl)methyl]-2,5-dimethylpiperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C32H39N3O4/c1-5-33(6-2)31(37)26-16-14-25(15-17-26)30(28-8-7-9-29(36)18-28)35-20-22(3)34(19-23(35)4)21-24-10-12-27(13-11-24)32(38)39/h7-18,22-23,30,36H,5-6,19-21H2,1-4H3,(H,38,39)/t22-,23+,30-/m1/s1 |
InChI Key |
DDSCNRYOJYAXOK-DUELTEGESA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC4=CC=C(C=C4)C(=O)O)C |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC4=CC=C(C=C4)C(=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-(4-((4-diethylcarbamoylphenyl)(3-hydroxyphenyl)methyl)-2,5-dimethylpiperazin-1-ylmethyl)benzoic acid ARD 353 ARD-353 ARD353 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



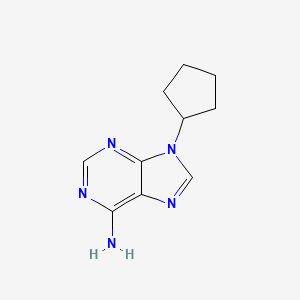
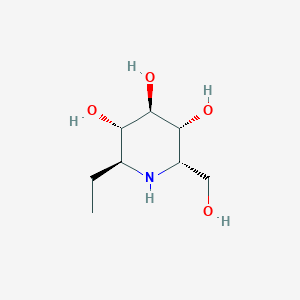
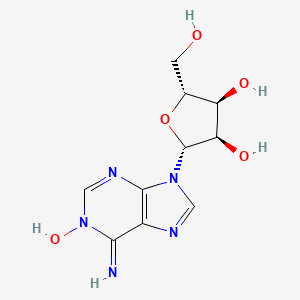
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)
